4-(6-Methoxypyridin-2-yl)butan-2-one
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(6-methoxypyridin-2-yl)butan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-8(12)6-7-9-4-3-5-10(11-9)13-2/h3-5H,6-7H2,1-2H3 |
InChI Key |
KNOACEAFWMPEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=NC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxypyridin-2-yl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine-2-carboxaldehyde as the starting material.
Reaction with Grignard Reagent: The aldehyde is reacted with a Grignard reagent, such as ethyl magnesium bromide, to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the ketone.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be applied to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Methoxypyridin-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, ethers, and amines.
Scientific Research Applications
4-(6-Methoxypyridin-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(6-Methoxypyridin-2-yl)butan-2-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and inhibit or activate specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural analogs, their substituents, and functional properties:
Physicochemical and Functional Comparisons
- In contrast, fluorophenyl derivatives (e.g., 4-(4-fluorophenyl)butan-2-one) exhibit increased electronegativity, affecting binding to enzymes like tyrosinase . Hydroxyl-substituted compounds (e.g., raspberry ketone) show higher hydrogen-bonding capacity but require strict safety regulations in fragrances (e.g., IFRA standards limit concentrations to 0.002–3.9% across product categories) .
Biological Activity :
Applications in Synthesis :
Q & A
Q. What are the established synthetic routes for 4-(6-Methoxypyridin-2-yl)butan-2-one, and what are their comparative advantages?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a methoxypyridine derivative reacts with a ketone precursor in the presence of Lewis acids (e.g., AlCl₃). Alternatively, Claisen condensation between esters and carbonyl-containing intermediates under basic conditions (e.g., NaOEt) is effective . Multi-step synthesis involving protection/deprotection of functional groups may enhance regioselectivity, particularly for introducing the methoxypyridinyl moiety . Comparative advantages:
- Friedel-Crafts : High efficiency for aromatic ketones but requires rigorous control of moisture.
- Claisen Condensation : Suitable for β-ketoester intermediates but may require purification via column chromatography to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at C6 of pyridine) and confirms the ketone moiety (δ ~208 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) to refine crystallographic data .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) to prevent oxidation.
- Waste Disposal : Follow guidelines for aromatic ketones, as improper disposal may lead to environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For ambiguous signals (e.g., overlapping peaks in ¹H NMR), use 2D techniques (COSY, HSQC) .
- Computational DFT : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction using SHELX refinement .
Q. What are the known biochemical pathways or targets for this compound?
- Methodological Answer :
- Enzyme Inhibition : Pyridine derivatives often target oxidoreductases (e.g., trypanothione reductase in parasitic diseases) .
- Proteomics : The methoxypyridinyl group may interact with ATP-binding pockets in kinases, as seen in related compounds .
- Pathway Analysis : Use in vitro assays (e.g., enzyme kinetics, cellular viability) to map interactions with metabolic pathways .
Q. How does the methoxypyridinyl moiety influence the compound’s reactivity in organic synthesis?
- Methodological Answer :
- Electron-Donating Effects : The methoxy group activates the pyridine ring for electrophilic substitution, directing reactions to specific positions (e.g., C4) .
- Hydrogen Bonding : The oxygen in methoxy can stabilize transition states in nucleophilic additions to the ketone .
- Redox Stability : Methoxy groups reduce susceptibility to oxidation compared to hydroxylated analogs, enhancing stability in synthetic workflows .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes) .
- MD Simulations : GROMACS or AMBER models solvation effects and conformational dynamics .
Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) in Friedel-Crafts reactions to minimize side products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Claisen condensation rates compared to THF .
- Temperature Control : Lower reaction temperatures (0–5°C) improve selectivity in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
